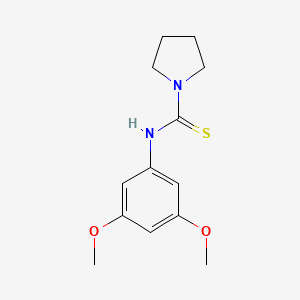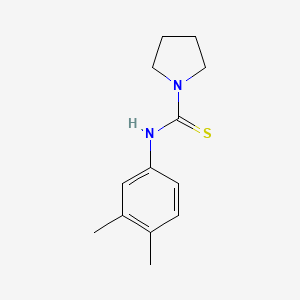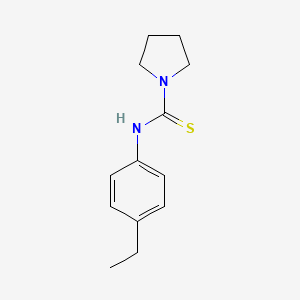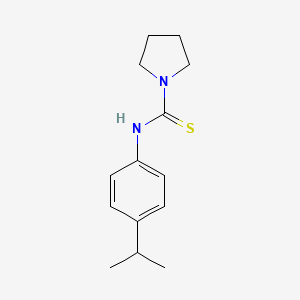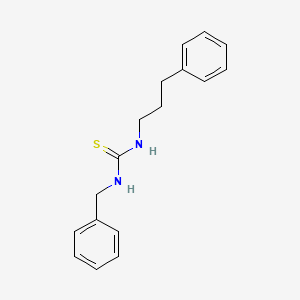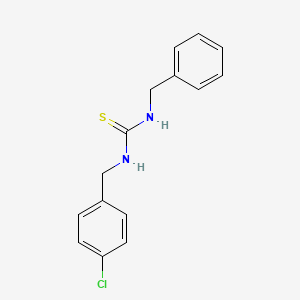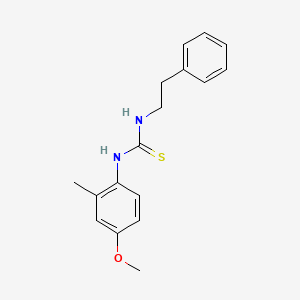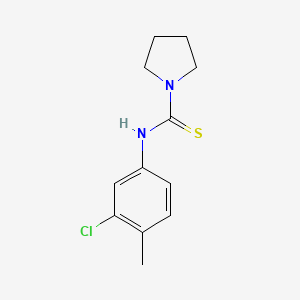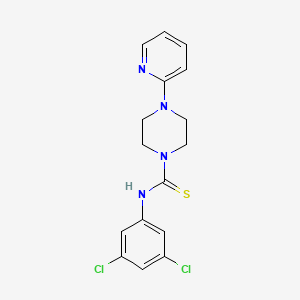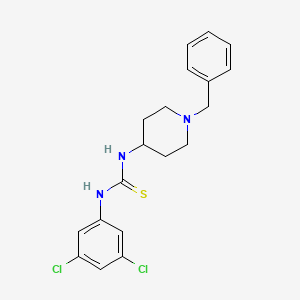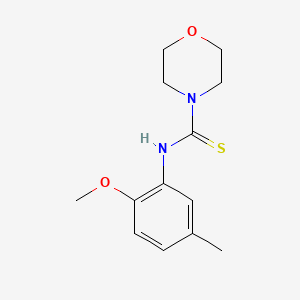
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide, also known as MMCA, is a chemical compound that belongs to the class of thiosemicarbazones. It is a yellow crystalline powder that is soluble in organic solvents. MMCA has been found to have various biological activities and has been studied extensively in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it has been proposed that N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as ribonucleotide reductase and topoisomerase II. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has also been found to induce oxidative stress in cancer cells, leading to cell death. Additionally, N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its broad spectrum of biological activities. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to have anticancer, antiviral, and antimicrobial properties, making it a useful compound for studying various diseases. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to be toxic to normal cells at high concentrations, making it important to use appropriate safety measures when handling the compound.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide. One direction is to study its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential use in treating viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide and to develop safer and more effective derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been studied for its potential use in various scientific research applications. It has been found to have anticancer, antiviral, and antimicrobial properties. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been studied extensively for its anticancer activity, particularly against breast cancer, lung cancer, and leukemia. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-4-12(16-2)11(9-10)14-13(18)15-5-7-17-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOHHQUNMVZBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-methylphenyl)morpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



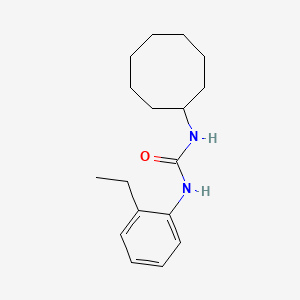
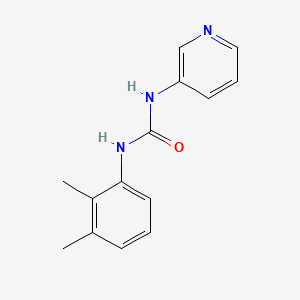
![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
